REACTION_CXSMILES
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[S:1]1[CH:5]=[CH:4][N:3]=[C:2]1[C:6](=[O:8])[CH3:7].[CH3:9]C1C=CC(S(O)(=O)=O)=CC=1.[CH3:20][OH:21]>>[CH3:20][O:21][C:6]([C:2]1[S:1][CH:5]=[CH:4][N:3]=1)([O:8][CH3:9])[CH3:7]
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Name
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|
Quantity
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35 g
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Type
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reactant
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Smiles
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S1C(=NC=C1)C(C)=O
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Name
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|
Quantity
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50 g
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Type
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reactant
|
Smiles
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CC=1C=CC(=CC1)S(=O)(=O)O
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Name
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|
Quantity
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500 mL
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Type
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reactant
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Smiles
|
CO
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was refluxed for 18 h
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Duration
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18 h
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Type
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CONCENTRATION
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Details
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After concentration
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Type
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CUSTOM
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Details
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the residue was partitioned between sat. NaHCO3 and ether
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Type
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WASH
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Details
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The organic layers were washed with brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried over Na2SO4
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Type
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CONCENTRATION
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Details
|
concentrated
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Name
|
|
Type
|
product
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Smiles
|
COC(C)(OC)C=1SC=CN1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 36 g | |
YIELD: PERCENTYIELD | 75.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |